![molecular formula C20H16N4 B14501852 8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline CAS No. 63752-66-9](/img/structure/B14501852.png)
8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline is a complex nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological and industrial applications. This compound is characterized by its unique structure, which includes a cyclohepta[b]quinoxaline core with a phenyldiazenyl group and a methyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by further functionalization. One common method includes the use of ultrasound irradiation in an aqueous medium, which promotes the formation of the quinoxaline ring without the need for a catalyst . Another approach involves the use of transition-metal-free conditions, which are more environmentally friendly and cost-effective .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and energy-efficient methods, is often emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition-metal catalysts like palladium or copper may be used in some reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced derivatives of the parent compound .
Scientific Research Applications
8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler analog with a similar core structure but lacking the phenyldiazenyl and methyl groups.
Quinoline: Another nitrogen-containing heterocyclic compound with a different ring structure.
Indolo[2,3-b]quinoxaline: A related compound with an indole fused to the quinoxaline ring.
Uniqueness
8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the phenyldiazenyl group enhances its ability to interact with biological targets, while the methyl group can influence its reactivity and stability .
Properties
CAS No. |
63752-66-9 |
|---|---|
Molecular Formula |
C20H16N4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(8-methyl-1H-cyclohepta[b]quinoxalin-6-yl)-phenyldiazene |
InChI |
InChI=1S/C20H16N4/c1-14-11-12-18-20(22-17-10-6-5-9-16(17)21-18)19(13-14)24-23-15-7-3-2-4-8-15/h2-8,10-13H,9H2,1H3 |
InChI Key |
KNXGCUCSRUBVMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C2C(=NC3=CC=CCC3=N2)C(=C1)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


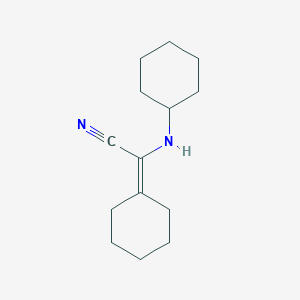
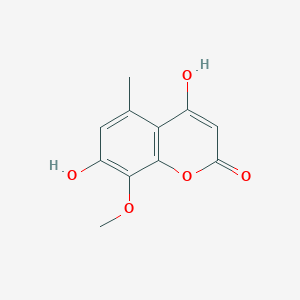
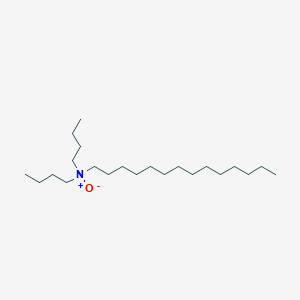
![[Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14501788.png)
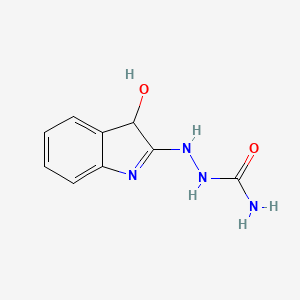
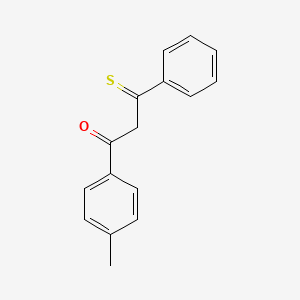
![N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide](/img/structure/B14501800.png)

![2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid](/img/structure/B14501815.png)
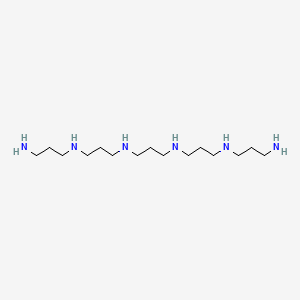
![(4-Bromophenyl)[chloro(phenyl)methyl]carbamothioyl chloride](/img/structure/B14501833.png)
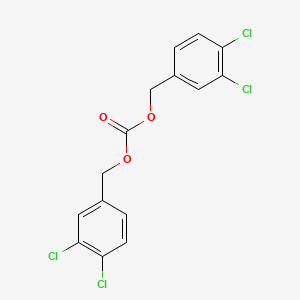
![2-[Methyl(4-methylbenzoyl)amino]ethyl octadecanoate](/img/structure/B14501843.png)

